4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine
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Overview
Description
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed to construct the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often utilizes green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts in the Friedländer reaction has been shown to improve yields and reduce the need for hazardous reagents . Additionally, water-soluble iridium catalysts have been used to catalyze the synthesis of 1,8-naphthyridines in aqueous media under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,8-naphthyridine derivatives have been studied for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. Other derivatives may interact with different molecular targets, such as enzymes or receptors, to exert their biological effects.
Comparison with Similar Compounds
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives like nalidixic acid and gemifloxacin . These compounds share a common core structure but differ in their substituents and biological activities. For example, nalidixic acid is a quinolone antibiotic used to treat urinary tract infections, while gemifloxacin is used to treat bacterial infections . The unique structural features of this compound, such as the presence of nitroso groups, may confer distinct biological properties and applications.
Properties
CAS No. |
89178-56-3 |
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Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4a-methyl-1,8-dinitroso-3,4,5,6,7,8a-hexahydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H16N4O2/c1-9-4-2-6-12(10-14)8(9)13(11-15)7-3-5-9/h8H,2-7H2,1H3 |
InChI Key |
WVTWMGBPHKOBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN(C1N(CCC2)N=O)N=O |
Origin of Product |
United States |
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